
Bifonazol
Übersicht
Beschreibung
Bifonazol ist ein Azol-Antimykotikum, das hauptsächlich zur Behandlung von Pilzinfektionen der Haut wie Dermatomykose eingesetzt wird . Es wurde 1974 patentiert und 1983 für die medizinische Verwendung zugelassen . This compound ist bekannt für seine breite Aktivität gegen Dermatophyten, Hefen und Schimmelpilze .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
1. Treatment of Superficial Fungal Infections
Bifonazole has demonstrated significant efficacy in treating superficial fungal infections, including:
- Dermatophytoses : Effective against infections caused by dermatophytes.
- Cutaneous Candidiasis : Proven efficacy in treating candidiasis with cure rates ranging from 65% to 75% in clinical trials .
- Pityriasis Versicolor : Achieved a 100% cure rate in clinical studies involving patients with this condition .
The following table summarizes the efficacy of bifonazole in various clinical studies:
Infection Type | Cure Rate (%) | Study Reference |
---|---|---|
Pityriasis Versicolor | 100 | |
Tinea Corporis | 100 | |
Cutaneous Candidiasis | 65 - 75 | |
Tinea Pedis | 90 |
Anti-inflammatory Effects
Recent studies have revealed bifonazole's anti-inflammatory properties, making it beneficial for conditions characterized by inflammation. In vitro studies using human three-dimensional skin models showed that bifonazole reduced inflammation comparable to hydrocortisone. Key findings include:
- Mechanism of Action : Bifonazole modulates gene expression related to inflammation, upregulating differentiation markers and downregulating immune response-associated genes .
- Clinical Relevance : The anti-inflammatory effects suggest bifonazole may be useful in treating inflammatory skin conditions beyond fungal infections.
Formulations and Delivery
Bifonazole is available in various formulations, including creams, gels, shampoos, and powders. The choice of formulation can influence the drug's effectiveness and patient compliance. Notable formulations include:
- Bifonazole Cream : Applied once daily, showing excellent tolerance and efficacy in treating cutaneous candidiasis and pityriasis versicolor .
- Bifonazole Shampoo : Effective for treating pityriasis versicolor in children with high compliance rates .
Case Studies
Several case studies highlight the practical applications of bifonazole:
-
Clinical Trial on Candidiasis Treatment :
A multicentric study involving 275 patients demonstrated the effectiveness of bifonazole cream compared to placebo. The study confirmed that once-daily application was sufficient for treatment without significant side effects . -
Pityriasis Versicolor Management :
In a study involving children, bifonazole shampoo was applied over three weeks, resulting in complete clinical cure with no reported side effects, showcasing its safety profile . -
Efficacy in Tropical Conditions :
A study conducted in tropical regions reported a 100% cure rate for pityriasis versicolor and tinea corporis using bifonazole cream, indicating its effectiveness across different climates .
Wirkmechanismus
Target of Action
Bifonazole primarily targets the fungal cytochrome p450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the cell membrane structure of the fungus .
Mode of Action
Bifonazole works by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome p450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus .
Biochemical Pathways
Bifonazole has a dual mode of action. It inhibits fungal ergosterol biosynthesis at two points, via transformation of 24-methylendihydrolanosterol to desmethylsterol, together with inhibition of HMG-CoA . This enables fungicidal properties against dermatophytes and distinguishes bifonazole from other antifungal drugs .
Pharmacokinetics
Six hours after application, bifonazole concentrations range from 1000 μg/cm³ in the stratum corneum to 5 μg/cm³ in the papillary dermis . This indicates that bifonazole has good skin penetration, which is important for its effectiveness in treating topical fungal infections.
Result of Action
The inhibition of ergosterol production by bifonazole disrupts the fungal cell membrane and causes holes to appear . The cell membranes of fungi are vital for their survival as they keep unwanted substances from entering the cells and stop the contents of the cells from leaking out . Therefore, the disruption of the cell membrane leads to cell lysis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bifonazol umfasst mehrere Schritte:
Friedel-Crafts-Acylierung: Biphenyl reagiert mit Benzoylchlorid zu 4-Phenylbenzophenon.
Reduktion: Das 4-Phenylbenzophenon wird mit Natriumborhydrid reduziert, um den entsprechenden Alkohol zu erhalten.
Halogenierung: Der Alkohol wird dann mit Thionylchlorid halogeniert.
Aminierung: Schließlich reagiert die halogenierte Verbindung mit Imidazol unter Bildung von this compound.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Dabei werden durch optimierte Reaktionsbedingungen und Reinigungsprozesse hohe Reinheit und Ausbeute sichergestellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bifonazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können den Imidazolring oder andere funktionelle Gruppen in this compound modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Halogenierungsmittel wie Thionylchlorid und Nucleophile wie Imidazol werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu verschiedenen hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene Imidazolderivate liefern können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Clotrimazol
- Miconazol
- Ketokonazol
- Econazol
Einzigartigkeit
Bifonazol ist einzigartig aufgrund seines dualen Wirkmechanismus, der die Ergosterolbiosynthese an zwei Stellen hemmt, was seine fungiziden Eigenschaften verstärkt . Darüber hinaus hat es eine lange Verweildauer auf der Haut, was eine einmalige tägliche Anwendung und kürzere Behandlungsdauern ermöglicht .
Biologische Aktivität
Bifonazole is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. It is primarily used for the treatment of superficial fungal infections due to its efficacy against a variety of pathogens, including dermatophytes, yeasts, and some Gram-positive bacteria. This article explores the biological activity of bifonazole, focusing on its mechanism of action, efficacy in clinical studies, and its anti-inflammatory properties.
Bifonazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell lysis. The specific mechanism involves:
- Inhibition of Lanosterol 14-alpha demethylase : Bifonazole targets the enzyme responsible for converting lanosterol to ergosterol in the fungal cell membrane. This inhibition results in the accumulation of toxic sterol intermediates and ultimately leads to cell membrane destabilization and death of the fungal cell .
- Effects on Cytochrome P450 : Bifonazole also interacts with various cytochrome P450 enzymes, which are crucial for numerous metabolic processes in fungi .
Comparative Studies
Bifonazole has demonstrated significant efficacy in treating various superficial fungal infections. A multicentric randomized study involving 275 patients compared bifonazole cream (applied once daily) with clotrimazole and placebo for cutaneous candidosis. The results showed an efficacy rate of 65–75% for bifonazole compared to 19.4% for placebo, confirming its superior effectiveness .
Another study examined bifonazole's efficacy in treating pityriasis versicolor over one and two weeks. The results indicated that after two weeks of treatment, all patients except one showed negative mycological findings, demonstrating high clinical efficacy .
Anti-inflammatory Properties
Recent research has highlighted bifonazole's potential anti-inflammatory effects. In an in vitro study using human three-dimensional skin models, bifonazole treatment after UVB irradiation showed comparable antiphlogistic effects to hydrocortisone. Key findings included:
- Gene Expression Modulation : Treatment with bifonazole led to upregulation of differentiation markers and antimicrobial peptides while downregulating immune response genes and matrix metalloproteinases (MMPs) involved in inflammation .
- Histological Improvements : Histological examinations revealed that bifonazole effectively reconstituted UVB- and histamine-mediated disorders in skin models, indicating its dual role as both an antifungal and an anti-inflammatory agent .
Summary of Clinical Findings
Eigenschaften
IUPAC Name |
1-[phenyl-(4-phenylphenyl)methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPBUJLXMYKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045631 | |
Record name | Bifonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L | |
Record name | SID56422098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi. | |
Record name | Bifonazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60628-96-8 | |
Record name | Bifonazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60628-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifonazole [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifonazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bifonazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bifonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bifonazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIFONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.